1-(3,4-Dimethylphenyl)ethanol-13C,d3
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Overview
Description
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is a labeled compound used primarily in scientific research. It is an isotopically labeled version of 1-(3,4-Dimethylphenyl)ethanol, where the carbon-13 isotope and deuterium atoms are incorporated into the molecular structure. This compound is often used in studies involving metabolic pathways, environmental pollutant standards, and chemical identification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 typically involves the introduction of carbon-13 and deuterium into the parent compound, 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, reacts with a carbon-13 labeled benzaldehyde derivative to form the labeled alcohol.
Reduction: The reduction of a labeled ketone precursor using deuterium-labeled reducing agents can yield the desired labeled alcohol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to introduce deuterium atoms into the molecular structure.
Isotopic Exchange: Employing isotopic exchange reactions to replace hydrogen atoms with deuterium in the presence of a carbon-13 labeled precursor.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)ethanol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Scientific Research Applications
1-(3,4-Dimethylphenyl)ethanol-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of labeled compounds in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-13C,d3 involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 and deuterium isotopes allow researchers to track the compound’s behavior and interactions within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanol: The unlabeled parent compound.
1-(3,4-Dimethylphenyl)ethanol-13C: Labeled with only carbon-13.
1-(3,4-Dimethylphenyl)ethanol-d3: Labeled with only deuterium
Uniqueness
1-(3,4-Dimethylphenyl)ethanol-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,2,2-trideuterio-1-(3,4-dimethylphenyl)(213C)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-LBDFIVMYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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